molecular formula C13H16BF3O5 B1421269 (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid CAS No. 1150114-31-0

(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid

Cat. No.: B1421269
CAS No.: 1150114-31-0
M. Wt: 320.07 g/mol
InChI Key: IZPKPMGAODMUFI-UHFFFAOYSA-N
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Description

(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid: is an organic compound with the chemical formula C15H21BF3O4 . This compound is characterized by the presence of a boronic acid group, a trifluorophenyl ring, and an ethoxy-oxopentyl side chain. It is typically found as a white or off-white crystalline powder and is soluble in various organic solvents such as ether, dimethylformamide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid typically involves a condensation reaction between the corresponding phenylboronic acid and ethyl 5-bromovalerate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Condensation Reaction: The phenylboronic acid is reacted with ethyl 5-bromovalerate in the presence of a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products Formed:

    Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.

    Boronic Esters/Acids: Formed via oxidation reactions.

    Substituted Trifluorophenyl Derivatives: Formed via substitution reactions.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development: Investigated for its potential use in the development of new therapeutic agents due to its unique chemical properties.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the trifluorophenyl ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The trifluorophenyl ring enhances the compound’s stability and reactivity in various chemical environments.

Comparison with Similar Compounds

  • (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
  • (3-(4-Carboethoxybutyl)phenylboronic acid)
  • 3-Boronobenzenepentanoic acid 1-ethyl ester

Uniqueness: (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid is unique due to the presence of the trifluorophenyl ring, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds without the trifluorophenyl group . This makes it particularly valuable in applications requiring robust and reactive intermediates.

Properties

IUPAC Name

[3-(5-ethoxy-5-oxopentoxy)-2,4,6-trifluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O5/c1-2-21-10(18)5-3-4-6-22-13-9(16)7-8(15)11(12(13)17)14(19)20/h7,19-20H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPKPMGAODMUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674607
Record name {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-31-0
Record name Pentanoic acid, 5-(3-borono-2,4,6-trifluorophenoxy)-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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